molecular formula C6H7N3O4S B3047780 2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic acid CAS No. 1443279-60-4

2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic acid

Cat. No.: B3047780
CAS No.: 1443279-60-4
M. Wt: 217.21
InChI Key: KKOGVWJVSNEINW-UHFFFAOYSA-N
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Description

2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic acid is a heterocyclic compound that features a pyrazole ring substituted with a nitro group and a thioacetic acid moiety

Mechanism of Action

Target of Action

Pyrazole derivatives, which this compound is a part of, have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes.

Mode of Action

Pyrazole derivatives are generally synthesized by employing nucleophilic addition–elimination reactions . This suggests that the compound might interact with its targets through similar mechanisms, leading to changes in the biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with pyrazole derivatives , it can be inferred that multiple biochemical pathways could potentially be influenced.

Result of Action

Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . Therefore, it can be inferred that this compound might have similar effects.

Action Environment

For instance, certain compounds need to be stored under specific conditions to maintain their stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Scientific Research Applications

2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic acid is unique due to its specific combination of a nitro-substituted pyrazole ring and a thioacetic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

2-(1-methyl-4-nitropyrazol-3-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4S/c1-8-2-4(9(12)13)6(7-8)14-3-5(10)11/h2H,3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOGVWJVSNEINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)SCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401200726
Record name Acetic acid, 2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443279-60-4
Record name Acetic acid, 2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443279-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic acid
Reactant of Route 2
2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic acid
Reactant of Route 3
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2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic acid
Reactant of Route 4
2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic acid
Reactant of Route 5
2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic acid
Reactant of Route 6
2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic acid

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